molecular formula C13H17BN4O2 B6334011 6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 1056040-59-5

6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6334011
CAS No.: 1056040-59-5
M. Wt: 272.11 g/mol
InChI Key: ZZGDJFPWUVVJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester” is a chemical compound with the molecular formula C13H17BN4O2 . It is also known by other names such as “5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triazol-1-yl)pyridine” and has a molecular weight of 272.11 g/mol .


Synthesis Analysis

While specific synthesis details for this compound were not found, similar compounds have been synthesized through radical polymerization . In one example, a 2,6-bis-(1-butyl-1H-[1,2,3]triazol-4-yl)-pyridin-4-yl]-methanol (BTP-CH2OH) was synthesized and then reacted with 4-cyano-4-isopropoxythiocarbonylsulfanyl-4-methyl-butyric acid to obtain a BTP-functionalized xanthate .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring and a pyridine ring, both of which are nitrogen-containing heterocycles . The compound also contains a boronic acid pinacol ester group .


Chemical Reactions Analysis

The compound may undergo reactions typical of triazoles, pyridines, and boronic acids. For instance, it might participate in reactions involving the nitrogen atoms in the triazole and pyridine rings or the boron atom in the boronic acid group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 272.11 g/mol, and its exact mass and monoisotopic mass are both 272.1444560 g/mol . It has a topological polar surface area of 62.1 Ų and a complexity of 350 . The compound has no hydrogen bond donors but has five hydrogen bond acceptors .

Scientific Research Applications

Luminescent Sensing for Carbohydrates

Luminescent iridium(III)-boronic acid complexes, incorporating structures like 6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester, have been developed as potential sensors for carbohydrates. These complexes demonstrate the capacity to form boronic acid cyclic esters with sugars such as glucose and fructose, showcasing their potential in carbohydrate sensing applications (Hashemzadeh et al., 2020).

Suzuki Coupling Reactions

The compound is employed in Suzuki coupling reactions, which are pivotal in the synthesis of complex organic molecules. The boronic ester variant of this compound has been used in the preparation of other chemical structures, demonstrating its versatility in organic synthesis (Li et al., 2005), (Batool et al., 2016).

Analytical Challenges and Strategies

The analytical challenges posed by pinacolboronate esters like this compound, due to their propensity for rapid hydrolysis, have been explored. Innovative strategies are necessary for their stabilization and analysis, making them a unique class of compounds in analytical chemistry (Zhong et al., 2012).

Application in Polymer Synthesis

The compound's utility extends to the synthesis of π-conjugated polymers with boronate-terminated ends. These polymers have wide-ranging applications, from materials science to electronics (Nojima et al., 2016).

Role in Photoinduced Borylation

Its relevance in photoinduced borylation techniques, which are crucial in organic synthesis and material science, further underscores the compound's significance in modern chemistry (Mfuh et al., 2017).

Contributions to Heterocyclic Chemistry

Its derivatives are significant in the synthesis of heterocyclic compounds, which are fundamental in pharmaceuticals and agrochemicals (Komsani et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as its inhibitory activities against certain cancer cell lines . Additionally, its potential for complexation with metal ions and self-assembly behavior could be further investigated .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15-9-10)18-8-7-16-17-18/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGDJFPWUVVJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.